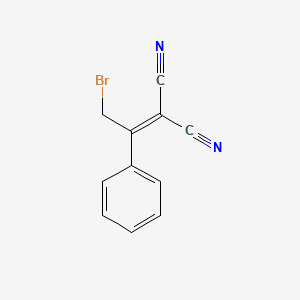![molecular formula C19H14ClN3O B2655729 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-98-7](/img/structure/B2655729.png)
5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure analysis of this compound would require detailed spectroscopic data and possibly X-ray crystallography. Unfortunately, such data does not appear to be readily available .Applications De Recherche Scientifique
Cancer Research Applications
The compound and its derivatives have been explored for their potential in cancer research. One study synthesized a series of substituted derivatives and discovered that one such compound could selectively inhibit the growth of H322 lung cancer cells, which contain a mutated p53 gene. This inhibition occurred in a dose-dependent manner through the induction of apoptosis, suggesting potential as a therapeutic agent in lung cancer treatment (Hong-Shui Lv et al., 2012).
Antimycobacterial Activity
Research into antimycobacterial activity has also involved derivatives of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. For instance, derivatives with various substituents showed significant in vitro activity against Mycobacterium tuberculosis. This work highlights the compound's potential as a foundation for developing new antimycobacterial agents, offering a promising approach to tackling tuberculosis (J. Zítko et al., 2013).
Herbicide Development
The compound's derivatives have been studied for their phytotoxicity and mechanism of action as herbicides. One study found that such derivatives inhibited the Hill reaction and photosynthesis in barley, which could account for their phytotoxicity. This research provides insights into the development of new herbicides based on the pyridazinone chemical structure (J. L. Hilton et al., 1969).
Synthesis and Chemical Modification
Further chemical synthesis and modification studies have expanded the utility of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These studies have explored the creation of fused rings, heterocycles, and other structural modifications to enhance biological activity or explore new therapeutic and agricultural applications. For example, the synthesis of glycosylhydrazinyl derivatives has shown potential as anti-proliferative agents, indicating the versatility of this compound in drug development (K. Atta et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPULJYSCRINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

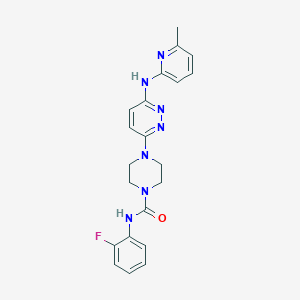
![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)
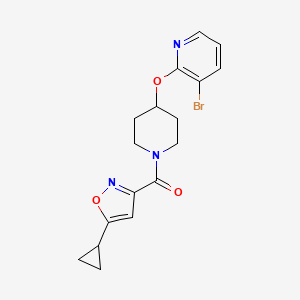
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoxaline-2-carboxamide](/img/structure/B2655658.png)
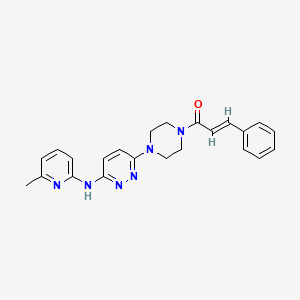
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)
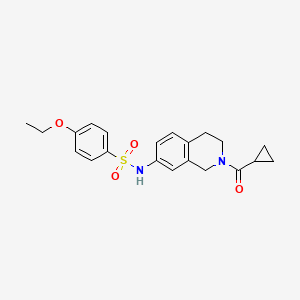
![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)
![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)
